molecular formula C10H19NO2 B2779502 Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate CAS No. 2248285-48-3

Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate

Cat. No. B2779502
CAS RN: 2248285-48-3
M. Wt: 185.267
InChI Key: MIWHZSZESJNVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has a unique mechanism of action that makes it a promising candidate for scientific research. In

Scientific Research Applications

Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a building block in the synthesis of novel compounds with biological activity.

Mechanism of Action

The mechanism of action of Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate is not fully understood. However, it is believed to work by inhibiting specific enzymes involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate has been shown to have both biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate has been shown to have low toxicity in normal cells, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. This compound has also been shown to have low toxicity in normal cells, allowing for safe experimentation. However, there are limitations to the use of Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications.

Future Directions

There are several future directions for the research of Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate. One area of interest is its potential use as a building block in the synthesis of novel compounds with biological activity. Another area of interest is the study of its mechanism of action, which could lead to the development of more effective cancer treatments. Further research is also needed to explore its potential applications in other fields of scientific research.
Conclusion:
Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate is a promising compound that has potential applications in various fields of scientific research. Its easy synthesis and low toxicity in normal cells make it a promising candidate for further research. Its mechanism of action and potential applications in other fields of scientific research require further exploration.

Synthesis Methods

Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate is synthesized using a specific method that involves the reaction of tert-butyl 2-bromoacetate and 1-(aminomethyl)cyclopropane carboxylic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified using column chromatography to obtain the final compound.

properties

IUPAC Name

tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)6-10(7-11)4-5-10/h4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWHZSZESJNVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.